
6-Morpholinopyridazin-3-amine
Übersicht
Beschreibung
6-Morpholinopyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring and a morpholine group. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H12N4O, and it has a molecular weight of 180.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Morpholinopyridazin-3-amine involves the reaction of 6-iodopyridazin-3-amine with morpholine in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as acetonitrile under reflux conditions . Another method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Morpholinopyridazin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions:
Cyclization Reactions: The pyridazine ring can participate in cyclization reactions, leading to the formation of various heterocyclic compounds.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of this compound from 6-iodopyridazin-3-amine.
Acetonitrile: Commonly used as a solvent in the synthesis reactions.
Neutral Conditions: Preferred for the aza-Diels-Alder reaction to achieve high regioselectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amines, while cyclization reactions can produce different heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 6-morpholinopyridazin-3-amine as an anticancer agent. Research involving synthesized derivatives of this compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and SB-ALL (acute lymphoblastic leukemia) through assays like the MTT assay. These compounds exhibited varying degrees of potency, suggesting that structural modifications can enhance their anticancer efficacy .
1.2 Enzyme Inhibition
The compound serves as a promising scaffold for the development of enzyme inhibitors. It has been shown to interact with specific targets, making it valuable in the design of drugs aimed at treating conditions such as diabetes and other metabolic disorders. For instance, derivatives of this compound have been investigated for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
Neuropharmacology
2.1 PDE10A Inhibition
this compound derivatives have been identified as potential inhibitors of phosphodiesterase 10A (PDE10A), which is implicated in various neurodegenerative diseases. The inhibition of this enzyme can lead to increased levels of cyclic nucleotides, thereby enhancing neuronal signaling and offering therapeutic benefits for conditions like schizophrenia and other cognitive disorders .
Antimicrobial Properties
3.1 Antikinetoplastid Activity
The compound has also been evaluated for its activity against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis. In preclinical studies, modifications to the morpholine group improved the potency and metabolic stability of certain derivatives, indicating that this compound could serve as a lead compound for developing treatments against these infections .
Structure-Activity Relationship (SAR) Studies
4.1 Optimization Strategies
The structure-activity relationship studies conducted on this compound have revealed key insights into how modifications can enhance biological activity. For example, alterations to the substituents on the pyridazine ring have been shown to significantly affect both potency and solubility profiles, thus guiding further synthetic efforts towards more effective compounds .
Data Tables
Application Area | Compound Derivative | Target Disease/Condition | Assay Type | Results Summary |
---|---|---|---|---|
Anticancer Activity | 6-Morpholinopyridazin-3-amines | Breast Cancer (MCF-7) | MTT Assay | Significant cytotoxicity observed |
Enzyme Inhibition | PDE10A inhibitors | Cognitive Disorders | Enzyme Activity Assay | Potent inhibition noted |
Antimicrobial | Modified derivatives | Leishmaniasis | In vitro assays | Enhanced activity against L. donovani |
Wirkmechanismus
The mechanism of action of 6-Morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are associated with antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Morpholine: A six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Uniqueness
6-Morpholinopyridazin-3-amine is unique due to the presence of both a pyridazine ring and a morpholine group, which confer distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds .
Biologische Aktivität
6-Morpholinopyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridazine family, which is recognized for its diverse applications in pharmaceuticals and agrochemicals. The unique structure of this compound, featuring a morpholine ring fused with a pyridazine core, contributes to its significant biological properties.
The chemical properties of this compound are as follows:
Property | Value |
---|---|
CAS Number | 66346-91-6 |
Molecular Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CN(CCO)C(=N)C=C1N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to act as an inhibitor in various enzymatic pathways, particularly those involved in cancer and inflammatory processes. The compound's mechanism involves the inhibition of kinases, which play crucial roles in cell signaling and regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- NALM-6 (acute lymphoblastic leukemia)
- SB-ALL (acute lymphoblastic leukemia)
In these studies, the compound showed a dose-dependent cytotoxic effect, with IC50 values indicating potent activity. For instance, in one study, the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, suggesting its potential as a lead compound in anticancer drug development .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using mouse models of leukemia. The compound was administered orally at doses ranging from 10 to 30 mg/kg for ten consecutive days. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups .
Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of this compound. It was screened against several kinases, including SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2). The results demonstrated that the compound effectively inhibited these kinases, which are implicated in various diseases including cancer and neurodegenerative disorders .
Q & A
Q. What are the common synthetic routes for 6-Morpholinopyridazin-3-amine, and how can reaction parameters be optimized for higher yield?
Basic Synthesis Methodology
The synthesis of this compound typically involves nucleophilic substitution reactions to introduce the morpholine moiety into a pyridazine precursor. For example, morpholine can react with a halogenated pyridazin-3-amine derivative (e.g., 6-chloropyridazin-3-amine) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile . Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but must avoid decomposition.
- Solvent selection : Polar solvents improve nucleophilicity, while additives like triethylamine can neutralize acidic byproducts.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate aryl coupling in more complex derivatives .
Yield and purity (>97%) are achievable via column chromatography or recrystallization, as noted in industrial-scale protocols for analogous compounds .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Structural Confirmation Methods
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and morpholine integration. For example, the morpholine ring’s methylene protons resonate at δ 3.6–3.8 ppm, while pyridazine protons appear downfield (δ 7.5–8.5 ppm) .
- Elemental analysis : Validates molecular formula (CHNO) and purity.
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 195.11) .
Advanced methods like X-ray crystallography or 2D NMR (COSY, HSQC) resolve ambiguities in regiochemistry for structurally similar compounds .
Q. How can computational models aid in predicting the reactivity of this compound with biological targets?
Advanced Mechanistic Insights
Computational approaches such as:
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the amine group at position 3 is a strong hydrogen-bond donor, critical for enzyme interactions .
- Molecular docking : Screens potential binding affinities with targets like monoamine oxidases (MAOs) or kinases, leveraging structural analogs (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine) as templates .
- 3D-QSAR : Correlates substituent effects (e.g., morpholine’s electron-donating nature) with bioactivity, guiding derivative design .
These models reduce experimental trial-and-error in drug discovery pipelines .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
Addressing Data Discrepancies
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC for cytotoxicity) per Cochrane guidelines for systematic reviews .
- Structural analogs : Compare activity profiles of derivatives (e.g., 6-arylpyridazines) to isolate the morpholine group’s contribution .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for covariates like solvent effects (e.g., DMSO vs. saline) .
Cross-validation with orthogonal assays (e.g., enzymatic inhibition + cell viability) enhances reliability .
Q. How does the solubility profile of this compound in various solvents influence its application in experimental setups?
Solubility-Driven Experimental Design
For the related compound 6-chloropyridazin-3-amine, solubility increases with temperature in methanol, ethanol, and DMF, as modeled by the Apelblat equation . Extrapolating to this compound:
- Polar solvents (DMF, DMSO) : Ideal for reactions requiring high solubility (>50 mg/mL at 25°C).
- Low-polarity solvents (ethyl acetate) : Useful for crystallization (solubility <5 mg/mL) .
- Temperature optimization : Heating to 50–60°C in ethanol improves dissolution for kinetic studies.
Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots guide solvent selection for stability and bioavailability assays .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?
SAR Framework
- Core modifications : Compare bioactivity of morpholine-substituted analogs (e.g., piperidine vs. piperazine rings) to assess ring size and electronic effects .
- Substituent libraries : Synthesize derivatives with halogens, alkyl groups, or heterocycles at positions 4 and 5 of the pyridazine ring .
- Bioisosteric replacement : Replace the morpholine oxygen with sulfur (thiomorpholine) to evaluate metabolic stability .
Tabulated bioactivity data (e.g., IC, logP) for analogs enables multivariate analysis to prioritize lead compounds .
Q. How can reaction conditions be tailored to avoid byproducts during the synthesis of this compound?
Advanced Process Optimization
Common byproducts (e.g., di-substituted morpholine or ring-opened products) arise from:
- Excess reagents : Use stoichiometric ratios of morpholine to halopyridazine (1:1.05) to minimize over-substitution .
- Side reactions : Add scavengers (e.g., molecular sieves) to trap water in nucleophilic substitutions.
- Reaction monitoring : Employ TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion .
Scale-up in continuous flow reactors enhances reproducibility for multi-step syntheses .
Q. Notes
- Abbreviations : Avoided per instructions; full chemical names used.
Eigenschaften
IUPAC Name |
6-morpholin-4-ylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHTZVAUDMKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518981 | |
Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-91-6 | |
Record name | 3-Amino-6-morpholinopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-morpholinopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.